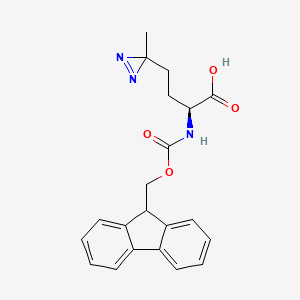

Fmoc-L-Photo-Methionine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methyldiazirin-3-yl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-21(23-24-21)11-10-18(19(25)26)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,27)(H,25,26)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMQUEIDJLPYHS-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N=N1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Photochemical Properties of Diazirine-Containing Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazirine-containing amino acids are a cornerstone of modern chemical biology and drug discovery, primarily utilized as photo-crosslinkers to elucidate biomolecular interactions.[1][2] These synthetic analogs of natural amino acids possess a unique diazirine moiety—a three-membered ring containing two nitrogen atoms—that is stable under normal physiological conditions but can be activated by ultraviolet (UV) light to form a highly reactive carbene intermediate.[1][3] This light-induced reactivity allows for the formation of covalent bonds with nearby molecules, effectively "freezing" transient interactions for subsequent analysis.[1][4]

This in-depth guide explores the core photochemical properties of diazirine-containing amino acids, providing a technical overview for researchers employing these powerful tools. We will delve into their mechanism of action, summarize key quantitative data, and provide detailed experimental protocols for their application.

Photochemical Mechanism and Properties

Upon irradiation with UV light, typically in the range of 330–370 nm, the diazirine ring undergoes photolysis.[1][5] This process involves the extrusion of nitrogen gas (N₂) and the generation of a short-lived, highly reactive carbene species.[1][6][7] This carbene can then readily insert into a wide variety of chemical bonds, including C-H and O-H bonds, in its immediate vicinity, forming a stable covalent crosslink.[8][9]

An important consideration in the photochemistry of diazirines is the potential for isomerization to a linear diazo intermediate.[6][10][11] This diazo compound can also be reactive, particularly towards acidic residues like glutamate (B1630785) and aspartate, or it can further decompose to the carbene.[6][11][12] The formation of the diazo intermediate can influence the overall quantum yield of carbene formation and the specificity of labeling.[10][13] Alkyl diazirines, for instance, have been shown to exhibit a higher propensity to react via the diazo intermediate, leading to a preference for labeling acidic amino acids.[11][12][14] In contrast, aryl-trifluoromethyl diazirines tend to react more through the carbene intermediate, resulting in broader reactivity.[11][15]

The choice of diazirine-containing amino acid and the specific irradiation conditions can therefore be tailored to the experimental goals. For example, to capture a broader range of interactions, an aryl-trifluoromethyl diazirine might be preferred. If the goal is to target interactions within an acidic pocket of a protein, an alkyl diazirine could be more effective.

Quantitative Photochemical Data

The efficiency and selectivity of photo-crosslinking are governed by several key photochemical parameters. The following table summarizes available quantitative data for common diazirine-containing amino acids. It is important to note that these values can be influenced by the local microenvironment, including solvent polarity and pH.

| Photoreactive Amino Acid | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Notes |

| Photo-Leucine (Alkyl diazirine) | ~350-360 nm | Not consistently reported | Variable, can be low due to diazo formation[10][13] | Preferentially reacts with acidic residues (Glu, Asp) via a diazo intermediate.[11][12] |

| Photo-Methionine (Alkyl diazirine) | ~350-360 nm | Not consistently reported | Variable | Similar reactivity profile to Photo-Leucine. |

| 3-(trifluoromethyl)-3-(m-iodophenyl)diazirine (TID) containing amino acids (Aryl diazirine) | ~350 nm | Not consistently reported | Generally higher than alkyl diazirines | Reacts more broadly via a carbene intermediate.[11] |

Experimental Protocols

The successful application of diazirine-containing amino acids in photo-crosslinking experiments requires careful attention to experimental detail. Below are generalized protocols for key experimental stages.

Incorporation of Diazirine-Containing Amino Acids into Proteins

Objective: To replace a native amino acid with its photoreactive counterpart within a protein of interest.

Methodology:

-

Cell Culture and Metabolic Labeling:

-

Culture cells in an appropriate medium. For auxotrophic strains, use a medium lacking the natural amino acid to be replaced.

-

Supplement the medium with the desired diazirine-containing amino acid. The optimal concentration should be determined empirically to maximize incorporation without inducing cytotoxicity.[1]

-

Incubate the cells for a sufficient period to allow for protein synthesis and incorporation of the photoreactive amino acid.

-

-

In Vitro Protein Synthesis:

-

Utilize a cell-free protein expression system.

-

Add the diazirine-containing amino acid to the reaction mixture in place of its natural counterpart.

-

Allow the translation reaction to proceed according to the manufacturer's protocol.

-

Photo-Crosslinking

Objective: To induce covalent bond formation between the photoreactive amino acid and its interacting partners upon UV irradiation.

Methodology:

-

Prepare the sample containing the protein with the incorporated diazirine-containing amino acid. This can be a purified protein solution, cell lysate, or intact cells.

-

Place the sample in a suitable container, such as a petri dish or a multi-well plate, ensuring a thin layer for uniform light penetration.[4]

-

Irradiate the sample with a UV lamp at the appropriate wavelength, typically 350-365 nm.[5][6]

-

The duration and intensity of irradiation are critical parameters that must be optimized.[1] Insufficient irradiation will result in low crosslinking efficiency, while excessive exposure can lead to sample damage and non-specific crosslinking.[1] It is recommended to perform a time-course experiment to determine the optimal irradiation time.[16]

-

Perform control experiments, including samples that are not irradiated and samples containing the wild-type protein without the photoreactive amino acid.

Analysis of Crosslinked Products

Objective: To identify the proteins and specific residues involved in the interaction.

Methodology:

-

SDS-PAGE and Western Blotting:

-

Separate the proteins in the sample by SDS-PAGE.

-

Crosslinked complexes will appear as higher molecular weight bands.

-

Visualize the protein of interest and its crosslinked partners by Coomassie staining or Western blotting using an antibody against the protein of interest or an affinity tag.

-

-

Mass Spectrometry:

-

For precise identification of the crosslinked proteins and the site of crosslinking, mass spectrometry is the method of choice.

-

Excise the crosslinked band from the SDS-PAGE gel and perform in-gel digestion with a protease (e.g., trypsin).

-

Analyze the resulting peptides by LC-MS/MS.

-

Specialized software is then used to identify the crosslinked peptides and pinpoint the exact amino acid residues involved in the interaction.

-

Visualizations

The following diagrams illustrate the key photochemical processes and experimental workflows discussed in this guide.

Caption: Photochemical activation and reaction pathways of diazirine-containing amino acids.

Caption: General experimental workflow for photo-crosslinking with diazirine amino acids.

Conclusion

Diazirine-containing amino acids are indispensable tools for mapping biomolecular interactions. A thorough understanding of their photochemical properties, including their mechanism of activation, potential side reactions, and quantitative parameters, is crucial for the successful design and interpretation of photo-crosslinking experiments. By carefully controlling experimental conditions and employing appropriate analytical techniques, researchers can harness the power of these photoreactive probes to gain unprecedented insights into the intricate networks of interactions that govern cellular processes.

References

- 1. Photoreactive Amino Acids: Mechanisms, Synthesis, Applications, Detection and Challenges - Creative Proteomics [creative-proteomics.com]

- 2. Recent Applications of Diazirines in Chemical Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photo Amino Acids - Enamine [enamine.net]

- 4. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 光反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Bifunctional Non-Canonical Amino Acids: Combining Photo-Crosslinking with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Labeling preferences of diazirines with protein biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. chemrxiv.org [chemrxiv.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fmoc-L-Photo-Methionine: Structure, Properties, and Applications in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Fmoc-L-Photo-Methionine is a synthetically modified amino acid that has become an invaluable tool in chemical biology and drug discovery. This photoreactive analog of L-methionine, equipped with a diazirine moiety, enables researchers to elucidate protein-protein interactions and identify the targets of bioactive molecules through photoaffinity labeling. This guide provides a comprehensive overview of its structure, chemical properties, and detailed protocols for its application in solid-phase peptide synthesis and photo-crosslinking experiments.

Core Concepts: Structure and Photoreactivity

This compound is characterized by three key functional components: the L-methionine backbone, a photolabile diazirine ring, and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amine.

-

L-Methionine Analog: The core structure allows it to be recognized by the cellular machinery and incorporated into peptides and proteins.

-

Diazirine Ring: This three-membered ring containing two nitrogen atoms is the key to its photoreactivity. Upon irradiation with ultraviolet (UV) light, typically around 360 nm, the diazirine ring loses a molecule of nitrogen gas (N₂) to generate a highly reactive and short-lived carbene intermediate.[1] This carbene can then rapidly and non-selectively insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent crosslink with interacting biomolecules.

-

Fmoc Protecting Group: The Fmoc group protects the α-amine during peptide synthesis, preventing unwanted side reactions. It is stable under the conditions required for peptide chain elongation but can be readily removed with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF), allowing for the stepwise addition of amino acids.[2][3][4]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₁N₃O₄ | [5] |

| Molecular Weight | 379.41 g/mol | [5] |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methyldiazirin-3-yl)butanoic acid | [6] |

| CAS Number | 945859-89-2 | |

| Appearance | White to off-white powder | |

| Purity | ≥95% | |

| Storage Temperature | -20°C | |

| Solubility (unprotected L-Photo-Methionine) | 6 mg/mL in water | [1] |

Experimental Protocols

The following sections provide detailed methodologies for the incorporation of this compound into peptides and its subsequent use in photoaffinity labeling experiments.

Solid-Phase Peptide Synthesis (SPPS) of a Photo-Methionine Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating this compound using standard Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

This compound

-

Other required Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Diethyl ether, cold

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.[2]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.

-

Add HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) to the amino acid solution.

-

Allow the activation to proceed for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake the reaction vessel for 1-2 hours at room temperature.[2]

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test or TNBS test) to ensure completion.

-

After complete coupling, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Gently shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Photoaffinity Labeling of Protein-Protein Interactions

This protocol describes a general workflow for using a peptide containing L-Photo-Methionine to identify interacting proteins in a cellular context.

Materials:

-

Cells expressing the target protein of interest

-

Peptide containing L-Photo-Methionine (synthesized as described above)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

UV lamp (emitting at ~360 nm)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Streptavidin beads (if the peptide is biotinylated for enrichment)

-

SDS-PAGE reagents and equipment

-

Western blotting reagents and equipment

-

Mass spectrometer

Procedure:

-

Cell Treatment:

-

Culture the cells of interest to an appropriate confluency.

-

Incubate the cells with the L-Photo-Methionine-containing peptide at a predetermined concentration and for a specific duration to allow for cellular uptake and interaction with the target protein.

-

-

UV Irradiation:

-

Wash the cells with ice-cold PBS to remove any unbound peptide.

-

Expose the cells to UV light (e.g., 360 nm) for a specified time (e.g., 10-30 minutes) on ice to activate the diazirine ring and induce crosslinking.

-

-

Cell Lysis:

-

Lyse the cells using a suitable lysis buffer to solubilize the proteins.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein mixture.

-

-

Enrichment of Crosslinked Complexes (Optional but Recommended):

-

If the photo-probe peptide contains an affinity tag (e.g., biotin), incubate the cell lysate with streptavidin-conjugated beads to enrich for the crosslinked protein complexes.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the captured proteins from the beads.

-

-

Analysis of Crosslinked Products:

-

Separate the protein complexes by SDS-PAGE.

-

Visualize the crosslinked products by Coomassie staining, silver staining, or Western blotting using an antibody against the bait protein or the affinity tag.

-

Excise the protein bands of interest from the gel.

-

-

Mass Spectrometry Analysis:

-

Perform in-gel digestion of the excised protein bands (e.g., with trypsin).

-

Analyze the resulting peptide fragments by mass spectrometry (LC-MS/MS) to identify the crosslinked proteins.

-

Visualizing the Workflow

The following diagrams illustrate the key processes involving this compound.

References

- 1. L-Photo-methionine - Wikipedia [en.wikipedia.org]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. chempep.com [chempep.com]

- 4. L-Methionine-ð-Fmoc (methyl-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-1141-1 [isotope.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | C21H21N3O4 | CID 137946927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to In Vivo Photo-Crosslinking Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction to In Vivo Photo-Crosslinking

In vivo photo-crosslinking has emerged as a powerful technique for elucidating transient and dynamic biomolecular interactions within the complex environment of a living cell.[1][2][3][4] This method utilizes genetically encoded unnatural amino acids (UAAs) bearing photoreactive moieties.[5][6][7][8][] Upon activation with a specific wavelength of UV light, these amino acids form highly reactive intermediates that covalently bond with nearby molecules, effectively "freezing" interactions for subsequent analysis.[10][11] This guide provides a comprehensive overview of the core principles, methodologies, and applications of in vivo photo-crosslinking amino acids.

Core Principles of Photo-Crosslinking Amino Acids

Photo-crosslinking amino acids are variants of natural amino acids engineered to contain a light-sensitive functional group. The most commonly used photoreactive groups include benzophenones, diazirines, and aryl azides. When exposed to a specific wavelength of UV light, these groups generate highly reactive species—such as carbenes or nitrenes—that can insert into C-H, N-H, or O-H bonds of proximally located molecules, forming a stable covalent crosslink.[10][12] This allows for the capture of interactions that are often too transient or weak to be identified by traditional biochemical methods like co-immunoprecipitation.[1][4]

Types of Photo-Crosslinking Amino Acids

A variety of photo-crosslinking amino acids have been developed, each with distinct properties regarding its activation wavelength, reactivity, and steric footprint. The choice of a particular UAA depends on the specific biological question and the experimental system.

| Photo-Crosslinking Amino Acid | Photoreactive Moiety | Activation Wavelength (nm) | Reactive Intermediate | Key Characteristics |

| p-Benzoyl-L-phenylalanine (pBpa) | Benzophenone | 350-365[10][11][13][14] | Diradical (triplet state) | High crosslinking efficiency (>50%)[10]; chemically stable under ambient light[10]; can be repeatedly excited[10]. |

| Diazirine-containing amino acids (e.g., photo-Leucine, photo-Methionine) | Diazirine | 330-370[12][15][16] | Carbene | Smaller than benzophenone, potentially causing less steric perturbation[16]; highly reactive with a short lifetime[12]. |

| Aryl azide-containing amino acids | Aryl azide | 250-460[15][17] | Nitrene | Activation wavelength can be tuned by modifying the aryl ring[15]; can have lower crosslinking efficiency compared to pBpa[17]. |

Experimental Protocols

Site-Specific Incorporation of Photo-Crosslinking Amino Acids via Genetic Code Expansion

This protocol describes the site-specific incorporation of a UAA, such as pBpa, into a target protein in mammalian cells using an orthogonal aminoacyl-tRNA synthetase/tRNA pair.[7][14][18][19][20]

Materials:

-

Mammalian expression vector for the gene of interest (GOI) with an in-frame amber stop codon (TAG) at the desired incorporation site.

-

Mammalian expression vector encoding the orthogonal aminoacyl-tRNA synthetase (e.g., pBpaRS).

-

Mammalian expression vector encoding the orthogonal suppressor tRNA (e.g., tRNAPyl).

-

Photo-crosslinking amino acid (e.g., p-benzoyl-L-phenylalanine).

-

Mammalian cell line (e.g., HEK293T, CHO).

-

Cell culture medium and supplements.

-

Transfection reagent.

Procedure:

-

Plasmid Preparation: Prepare high-quality plasmids for the GOI, the orthogonal synthetase, and the suppressor tRNA.

-

Cell Culture and Transfection:

-

Seed the mammalian cells in a multi-well plate to achieve 70-80% confluency on the day of transfection.

-

Co-transfect the cells with the three plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

-

Supplementation with UAA:

-

Immediately after transfection, add the photo-crosslinking amino acid to the cell culture medium to a final concentration of 0.5-1 mM.

-

-

Protein Expression:

-

Incubate the cells for 24-48 hours to allow for the expression of the UAA-containing protein.

-

In Vivo Photo-Crosslinking

This protocol outlines the procedure for UV irradiation of live cells to induce covalent crosslinking.

Materials:

-

Cells expressing the protein of interest with the incorporated photo-crosslinking amino acid.

-

Phosphate-buffered saline (PBS).

-

UV lamp with the appropriate wavelength for the chosen UAA (e.g., 365 nm for pBpa).

Procedure:

-

Cell Preparation:

-

Wash the cells twice with ice-cold PBS to remove the culture medium.

-

For adherent cells, leave a thin layer of PBS covering the cells. For suspension cells, resuspend the cell pellet in ice-cold PBS.

-

-

UV Irradiation:

-

Place the cell culture plate on a cold surface (e.g., an ice-water bath) to minimize cellular stress.

-

Irradiate the cells with a UV lamp at the specific activation wavelength (e.g., 365 nm) for 15-30 minutes.[21] The optimal irradiation time and distance from the UV source should be empirically determined.

-

-

Cell Lysis:

-

Immediately after irradiation, lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

The cell lysate containing the crosslinked protein complexes is now ready for downstream analysis.

-

Analysis of Crosslinked Products by Mass Spectrometry

This protocol provides a general workflow for the identification of crosslinked peptides by mass spectrometry.[2][22][23][24][25]

Materials:

-

Cell lysate containing crosslinked protein complexes.

-

Affinity purification reagents (e.g., antibodies, beads).

-

SDS-PAGE reagents.

-

In-gel digestion reagents (e.g., trypsin).

-

Liquid chromatography-mass spectrometry (LC-MS/MS) system.

-

Crosslink identification software (e.g., MeroX, pLink).

Procedure:

-

Affinity Purification (Optional):

-

If the protein of interest is tagged, perform affinity purification to enrich for the crosslinked complexes.

-

-

SDS-PAGE and In-Gel Digestion:

-

Separate the proteins by SDS-PAGE.

-

Excise the protein band corresponding to the crosslinked complex.

-

Perform in-gel digestion of the proteins with a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the digested peptides by LC-MS/MS.

-

-

Data Analysis:

-

Use specialized software to identify the crosslinked peptides from the MS/MS data. This software searches for peptide pairs that are covalently linked by the mass of the crosslinker.

-

Visualizing Workflows and Pathways

Genetic Code Expansion for UAA Incorporation

Caption: Workflow for genetic code expansion to incorporate unnatural amino acids.

In Vivo Photo-Crosslinking and Analysis

Caption: General workflow for in vivo photo-crosslinking and mass spectrometry analysis.

Applications in Research and Drug Development

In vivo photo-crosslinking is a versatile tool with broad applications:

-

Mapping Protein-Protein Interaction Networks: It allows for the identification of direct and transient protein-protein interactions within their native cellular context.[4]

-

Characterizing Protein-Nucleic Acid Interactions: This technique can be used to map the binding sites of proteins on DNA or RNA in living cells.

-

Investigating Protein-Lipid Interactions: It enables the study of interactions between proteins and lipids within cellular membranes.

-

Drug Target Identification and Validation: Photo-crosslinking can be employed to identify the cellular targets of small molecule drugs. By attaching a photoreactive group to a drug molecule, researchers can covalently link the drug to its binding partners in vivo.

-

Structural Biology: The distance constraints obtained from crosslinking experiments can be used to model the three-dimensional structures of protein complexes.[22]

Conclusion

In vivo photo-crosslinking using genetically encoded unnatural amino acids is a powerful and increasingly utilized technique for the study of biomolecular interactions in their native environment. Its ability to capture transient and dynamic interactions provides invaluable insights into complex biological processes. As new photo-crosslinking amino acids with improved properties are developed and analytical methods become more sensitive, the applications of this technology in basic research and drug discovery will continue to expand.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] In Vivo Photocrosslinking with Unnatural Amino Acid Mutagenesis | Semantic Scholar [semanticscholar.org]

- 4. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Genetic Code Expansion of Mammalian Cells with Unnatural Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. blog.addgene.org [blog.addgene.org]

- 8. Frontiers | Genetic Code Engineering by Natural and Unnatural Base Pair Systems for the Site-Specific Incorporation of Non-Standard Amino Acids Into Proteins [frontiersin.org]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Unnatural Amino Acid Crosslinking for Increased Spatiotemporal Resolution of Chromatin Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protein photo-cross-linking in mammalian cells by site-specific incorporation of a photoreactive amino acid | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Analysis of Protein Structure by Cross-Linking Combined with Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 25. pubs.acs.org [pubs.acs.org]

The Spark and the Bond: A Technical Guide to the History and Development of Photo-Reactive Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate dance of life, the transient and often fleeting interactions between proteins form the very basis of cellular function. Capturing these ephemeral connections has long been a central challenge in molecular biology. The advent of photo-reactive amino acids (PRAAs) represents a paradigm shift in our ability to illuminate these interactions, providing a powerful toolkit to "freeze" molecular dialogues in time and space. These cleverly designed analogs of natural amino acids are equipped with a light-sensitive moiety that, upon photo-activation, forges a covalent bond with nearby molecules, creating a permanent record of a transient event. This in-depth technical guide delves into the history, development, and core methodologies of PRAAs, offering a comprehensive resource for researchers seeking to harness their potential in unraveling complex biological systems and accelerating drug discovery.

A Brief History: From Photo-Affinity Labeling to Genetic Code Expansion

The conceptual seeds for PRAAs were sown in the field of photo-affinity labeling , a technique pioneered by Frank H. Westheimer in the late 1960s and early 1970s.[1] His work demonstrated that photo-activated reagents could be used to covalently modify the active sites of enzymes, providing a new way to map molecular interactions.[1][2] This laid the groundwork for the development of amino acid analogs bearing these photo-reactive groups.

A significant leap forward came with the ability to incorporate these unnatural amino acids (UAAs) directly into proteins. The groundbreaking work of John Abelson and others on tRNA suppression in the 1970s opened the door for site-specific incorporation of molecules beyond the canonical 20 amino acids.[3][4][5][6] However, it was the pioneering research of Peter G. Schultz in the late 1980s and 1990s that truly revolutionized the field.[7][8][9][10][11] Schultz and his colleagues developed orthogonal aminoacyl-tRNA synthetase/tRNA pairs, effectively expanding the genetic code to allow for the efficient and site-specific incorporation of a vast array of UAAs, including PRAAs, into proteins in both prokaryotic and eukaryotic organisms.[7][8][9][10][11] This breakthrough transformed PRAAs from chemical probes to genetically encodable tools, enabling a new era of in vivo cross-linking studies.

Core Photo-Reactive Chemistries: A Comparative Overview

Three major classes of photo-reactive moieties have dominated the field, each with its own distinct photochemical properties and reactivity profiles. The choice of a particular PRAA is dictated by the specific application, considering factors such as activation wavelength, the reactivity of the generated intermediate, and potential side reactions.

| Feature | Aryl Azides (e.g., p-azido-L-phenylalanine, AzF) | Benzophenones (e.g., p-benzoyl-L-phenylalanine, BpA) | Diazirines (e.g., photo-Leucine, photo-Methionine) |

| Photo-reactive Group | Aryl azide (B81097) (-N₃) | Benzophenone (B1666685) | Diazirine |

| Activation Wavelength (nm) | 250-400[12] | 350-360[13] | 330-370[14] |

| Reactive Intermediate | Nitrene (singlet or triplet)[13] | Triplet excited state (biradical)[15] | Carbene (singlet)[14] |

| Quantum Yield (Φ) | 0.1 - 0.7[16] | ~1 (triplet formation)[15][17] | ~0.1 - 0.5 (carbene formation)[18][19][20] |

| Half-life of Reactive Species | Nanoseconds to microseconds[10] | Microseconds[17] | Nanoseconds[18] |

| Reactivity | C-H and N-H insertion, addition to double bonds. Singlet nitrenes insert into C-H bonds with a preference for tertiary > secondary > primary.[13][21][22] | Hydrogen abstraction from C-H bonds, preferentially from electron-rich C-H bonds (e.g., adjacent to heteroatoms).[3][8][23] | C-H and N-H insertion, addition to double bonds. Highly reactive and non-selective.[14][21] |

| Advantages | Relatively small size, can be activated at longer wavelengths with appropriate substitutions.[12] | Chemically stable under ambient light, high cross-linking efficiency, less prone to intramolecular rearrangement.[13][15] | Very small size, high reactivity leading to efficient cross-linking, activated at longer, less damaging wavelengths.[24][25] |

| Disadvantages | Can be reduced to an amine in the cellular environment, nitrenes can undergo intramolecular rearrangements.[13][26] | Larger size, can be less efficiently incorporated into proteins, requires longer irradiation times.[15] | Can isomerize to a linear diazo compound which has different reactivity.[18][19] |

Experimental Protocols

I. Synthesis of Photo-Reactive Amino Acids

This protocol is adapted from the method described by Kauer et al. (1986).[27][28][29]

-

Preparation of 4-Methylbenzophenone (B132839): In a flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride in carbon disulfide. Slowly add a mixture of benzoyl chloride and toluene. Reflux the mixture for 3 hours. After cooling, pour the reaction mixture onto a mixture of ice and concentrated hydrochloric acid. Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or recrystallization from ethanol (B145695).

-

Bromination of 4-Methylbenzophenone: Dissolve 4-methylbenzophenone in carbon tetrachloride. Add N-bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture under illumination with a tungsten lamp for 4-6 hours. Cool the reaction mixture, filter off the succinimide, and evaporate the solvent. The resulting 4-(bromomethyl)benzophenone (B1266169) can be purified by recrystallization.

-

Synthesis of the Diethyl Acetoamidomalonate Adduct: In a solution of sodium ethoxide in absolute ethanol, add diethyl acetamidomalonate. Stir the mixture until a clear solution is obtained. Then, add a solution of 4-(bromomethyl)benzophenone in absolute ethanol dropwise. Reflux the reaction mixture for 12-16 hours.

-

Hydrolysis and Decarboxylation: To the reaction mixture from the previous step, add a solution of sodium hydroxide (B78521) and reflux for 4 hours. Acidify the cooled solution with concentrated hydrochloric acid and reflux for another 4 hours to effect decarboxylation.

-

Resolution of DL-BpA: The resulting racemic p-benzoyl-phenylalanine can be resolved using standard enzymatic or chemical resolution methods to obtain the desired L-enantiomer.

This protocol is based on the methods described by Chin et al. (2002) and others.[21][22][26][30][31][32][33][34][35][36]

-

Synthesis of 4-amino-L-phenylalanine: This can be achieved by the reduction of 4-nitro-L-phenylalanine, which is commercially available or can be synthesized by nitration of L-phenylalanine.

-

Diazotization of 4-amino-L-phenylalanine: Dissolve 4-amino-L-phenylalanine in a solution of hydrochloric acid and cool to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (B80452) in water, keeping the temperature below 5 °C. Stir the reaction mixture for 30 minutes.

-

Azidation: To the cold diazonium salt solution, slowly add a solution of sodium azide in water. Stir the reaction mixture at 0-5 °C for 1-2 hours and then allow it to warm to room temperature overnight.

-

Purification: The crude p-azido-L-phenylalanine can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

II. Site-Specific Incorporation of PRAAs into Proteins

This protocol outlines the general steps for incorporating a PRAA at a specific site in a target protein in mammalian cells using the amber stop codon suppression methodology.[1][6][7][9][26]

-

Plasmid Construction:

-

Mutate the gene of interest to introduce an amber stop codon (TAG) at the desired position for PRAA incorporation.

-

Obtain or construct a plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) specific for the desired PRAA (e.g., a mutant E. coli tyrosyl-tRNA synthetase for BpA).

-

Obtain or construct a plasmid encoding the corresponding orthogonal suppressor tRNA (e.g., B. stearothermophilus tRNATyr with a CUA anticodon). These are often co-expressed from a single plasmid.

-

-

Cell Culture and Transfection:

-

Culture the desired mammalian cell line (e.g., HEK293T) in appropriate growth medium.

-

Co-transfect the cells with the plasmid containing the amber mutant of the gene of interest and the plasmid encoding the orthogonal aaRS/tRNA pair using a suitable transfection reagent.

-

-

PRAA Supplementation and Protein Expression:

-

After transfection, replace the growth medium with fresh medium supplemented with the desired PRAA (typically 1-10 mM).

-

Incubate the cells for 24-72 hours to allow for expression of the protein containing the incorporated PRAA.

-

-

Cell Lysis and Protein Purification:

-

Harvest the cells and lyse them using a suitable lysis buffer.

-

Purify the target protein using an appropriate affinity tag (e.g., His-tag, FLAG-tag) that was engineered into the protein construct.

-

III. Photo-Cross-linking and Analysis

-

Sample Preparation: Prepare the purified protein containing the PRAA in a suitable buffer. If studying a protein-protein interaction, add the binding partner(s) to the solution.

-

UV Irradiation:

-

Place the sample in a suitable container (e.g., a quartz cuvette or a microcentrifuge tube on ice).

-

Irradiate the sample with a UV lamp at the appropriate wavelength for the specific PRAA (e.g., 365 nm for BpA and diazirines, or a broader spectrum UV source for aryl azides). The irradiation time will need to be optimized for each system, typically ranging from a few minutes to an hour.

-

-

Analysis of Cross-linked Products:

-

SDS-PAGE and Western Blotting: Analyze the irradiated sample by SDS-PAGE to visualize the formation of higher molecular weight cross-linked species. Confirm the identity of the cross-linked products by Western blotting using antibodies against the proteins of interest.

-

Mass Spectrometry: For detailed analysis of the cross-linking site, the cross-linked protein complex is typically digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specialized software is then used to identify the cross-linked peptides and pinpoint the exact amino acid residues involved in the covalent bond.

-

IV. Cryo-Electron Microscopy (Cryo-EM) of Cross-linked Complexes

-

Sample Optimization: The cross-linking reaction should be optimized to produce a homogenous population of the desired cross-linked complex. This can be assessed by techniques like size-exclusion chromatography.

-

Grid Preparation and Vitrification: Apply a small volume of the purified, cross-linked complex to a cryo-EM grid. The grid is then blotted to create a thin film of the sample, which is rapidly plunged into liquid ethane (B1197151) to vitrify the sample.

-

Data Collection: The vitrified grids are loaded into a transmission electron microscope, and a large dataset of images (micrographs) of the particles is collected.

-

Image Processing and 3D Reconstruction: The individual particle images are computationally extracted from the micrographs, aligned, and classified. The classified particles are then used to generate a 3D reconstruction of the cross-linked complex. The high-resolution structure can reveal the precise architecture of the interacting proteins.

Visualizing Molecular Interactions: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the application of photo-reactive amino acids.

Conclusion and Future Perspectives

Photo-reactive amino acids have matured from a niche chemical biology tool into an indispensable technique for dissecting the intricate networks of protein interactions that govern cellular life. The ability to genetically encode these molecular cameras has empowered researchers to capture dynamic events within the native cellular context with unprecedented precision. As the field continues to evolve, we can anticipate the development of novel PRAAs with improved photochemical properties, such as activation at longer, less phototoxic wavelengths, and enhanced cross-linking efficiencies. The integration of PRAA-based cross-linking with advanced analytical techniques like cryo-electron tomography promises to provide atomic-level snapshots of large, dynamic molecular machines in their cellular milieu. For drug development professionals, these tools offer a powerful approach to validate drug targets, elucidate mechanisms of action, and discover novel therapeutic interventions by directly visualizing the engagement of small molecules with their protein partners in living systems. The future of photo-reactive amino acids is bright, promising to shed ever more light on the dark corners of the interactome.

References

- 1. Site-specific incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mapping the ligand-binding site on a G protein-coupled receptor (GPCR) using genetically encoded photocrosslinkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrogen abstraction from lipids by triplet states of derivatized benzophenone photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]

- 12. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 13. Nitrene C–H insertion - Wikipedia [en.wikipedia.org]

- 14. Suppression of benzophenone-induced triplet quenching for enhanced TADF performance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 15. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Item - Quantum Yield of Formation of Diazo Compounds from the Photolysis of Diazirines - American Chemical Society - Figshare [acs.figshare.com]

- 21. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 22. m.youtube.com [m.youtube.com]

- 23. Benzophenone triplet properties in acetonitrile and water. Reduction by lactams - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 24. benchchem.com [benchchem.com]

- 25. Modulating the photolysis of aryl azides in a supramolecular host to develop photoactivatable fluorophores - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC03907F [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. 2024.sci-hub.se [2024.sci-hub.se]

- 28. p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. search.library.ucla.edu [search.library.ucla.edu]

- 31. researchgate.net [researchgate.net]

- 32. Catalytic insertion of nitrenes into B–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 35. 4-Azido-L-phenylalanine | genetically-encoded molecular probe | CAS# 33173-53-4 | InvivoChem [invivochem.com]

- 36. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

Understanding carbene chemistry in photo-crosslinking

An In-depth Technical Guide to Carbene Chemistry in Photo-Crosslinking

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating Molecular Interactions

Photo-crosslinking is a powerful technique that utilizes light to initiate covalent bond formation between interacting molecules, effectively creating a permanent "snapshot" of these interactions in their native environment.[][2][3] This method is invaluable in drug development and chemical biology for identifying drug targets, mapping protein-protein interactions (PPIs), and elucidating the structure of biomolecular complexes.[3][4] At the heart of the most precise and efficient photo-crosslinking strategies are carbenes: highly reactive, neutral carbon species with two unshared valence electrons.[5][6][7]

Upon activation by light, carbene precursors generate these transient intermediates, which can insert indiscriminately into a wide range of chemical bonds, including the otherwise inert carbon-hydrogen (C-H), nitrogen-hydrogen (N-H), and oxygen-hydrogen (O-H) bonds abundant in biological systems.[8][9] This high reactivity, combined with the small size of the carbene-generating moiety, allows for the capture of interactions with minimal disruption to the native biological context, providing high-resolution structural information.[9]

Core Chemistry: Generating Carbenes with Light

The generation of carbenes for photo-crosslinking is achieved by irradiating stable precursor molecules with UV light. The most prominent and effective precursors used in modern chemical biology are diazirines and, to a lesser extent, diazo compounds.

Diazirines: The Precursor of Choice

Diazirines are three-membered ring compounds containing a carbon and two nitrogen atoms.[8] They have become the gold standard for carbene-based photo-crosslinking due to several key advantages.[8][9]

-

Activation & Mechanism: When exposed to long-wave UV light (typically 330-370 nm), the diazirine ring decomposes, releasing a molecule of nitrogen gas (N₂) and generating a highly reactive carbene intermediate.[8][10] This process can also proceed through a linear diazo isomer, which itself can generate the reactive carbene.[9][11] The carbene, existing in a singlet state, can then rapidly insert into nearby bonds to form a stable covalent crosslink.[9]

-

Advantages:

-

Superior Stability: Diazirines are more stable in various chemical environments (including acidic and basic conditions) and under typical laboratory lighting compared to other photoreactive groups.[8][12]

-

Long-Wavelength Activation: Activation with less energetic, long-wave UV light (330-370 nm) minimizes the potential for photodamage to sensitive biological samples like proteins and nucleic acids, a significant drawback of precursors like simple aryl azides which require short-wave UV light (~254 nm).[8][10]

-

Small Size: The diazirine moiety is exceptionally small, reducing steric hindrance and minimizing perturbation of the biological system under investigation.[9]

-

High Efficiency: They offer higher photocrosslinking efficiency compared to other photoreactive groups.[9]

-

Diazo Compounds

Diazo compounds are another class of carbene precursors.[5][13] Upon photolysis, they also lose N₂ to form a carbene.[5][9] However, they are generally less stable than diazirines and are susceptible to a competing side reaction known as the Wolff rearrangement, where the carbene rearranges into a ketene.[5][9] This alternative reaction pathway can reduce the efficiency of the desired crosslinking event.

Quantitative Data for Photo-Crosslinking Precursors

The selection of a photo-crosslinker is dictated by its photochemical properties. The following table summarizes key quantitative parameters for the most common carbene and nitrene (from aryl azides, for comparison) precursors.

| Photoreactive Group | Precursor Class | Typical Activation Wavelength (nm) | Reactive Intermediate | Key Advantages | Key Disadvantages |

| Alkyl/Aryl Diazirine | Carbene Precursor | 330 - 370[10][12] | Carbene | High efficiency, stable, small size, long-wave activation minimizes sample damage.[8][9] | Complex synthesis.[9] |

| Trifluoromethylphenyldiazirine (TFMD) | Carbene Precursor | ~350 | Carbene | High cross-linking efficiency, generates a more reactive carbene.[14] | Larger size compared to simple diazirines. |

| Diazo Compound | Carbene Precursor | 350 - 380[9] | Carbene | Historical significance, first used for photoaffinity labeling.[9] | Less stable, potential for Wolff rearrangement side reaction.[5][9] |

| Nitrophenyl Azide | Nitrene Precursor | 300 - 460[10] | Nitrene | Longer wavelength activation than simple phenyl azides.[10] | Generates a less reactive intermediate than carbenes, potential for rearrangement.[15] |

| Simple Phenyl Azide | Nitrene Precursor | 250 - 350[10] | Nitrene | Widely used historically. | Short-wave UV can damage biological molecules.[8][10] |

Visualizing the Process: Workflows and Mechanisms

Understanding the logical flow of a photo-crosslinking experiment and the underlying chemical transformations is critical for successful implementation and data interpretation.

References

- 2. youtube.com [youtube.com]

- 3. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. DSpace [kb.osu.edu]

- 7. radtech.org [radtech.org]

- 8. Diazirine - Wikipedia [en.wikipedia.org]

- 9. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. interchim.fr [interchim.fr]

- 13. Carbene - Formation, Reactivity, Stability | Britannica [britannica.com]

- 14. Photo-induced covalent cross-linking for the analysis of biomolecular interactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35459H [pubs.rsc.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Fmoc-L-Photo-Methionine: A Tool for Illuminating Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-L-Photo-Methionine, a photo-reactive amino acid analog crucial for the study of protein-protein interactions. We will delve into its chemical properties, synthesis, and detailed protocols for its application in cutting-edge research, including photoaffinity labeling and solid-phase peptide synthesis.

Core Properties of this compound

This compound is a derivative of the natural amino acid methionine, engineered to contain a photo-activatable diazirine ring. This feature allows for the formation of a highly reactive carbene intermediate upon exposure to UV light, leading to covalent cross-linking with interacting proteins. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it suitable for standard solid-phase peptide synthesis.

| Property | Value | Reference |

| CAS Number | 945859-89-2 | |

| Molecular Weight | 379.41 g/mol | |

| Molecular Formula | C₂₁H₂₁N₃O₄ | |

| Appearance | Powder | |

| Storage Temperature | -20°C | |

| Application | Peptide synthesis, Photoaffinity labeling | |

| Reaction Suitability | Fmoc solid-phase peptide synthesis |

Synthesis of this compound

The synthesis of this compound begins with the synthesis of its precursor, L-Photo-Methionine. Racemic Photo-Methionine is synthesized from 4,4'-azi-pentanal via the Strecker amino acid synthesis. The desired L-enantiomer is then separated through enzymatic resolution of the acetamide[1].

Following the synthesis of L-Photo-Methionine, the N-terminus is protected with an Fmoc group. This is a standard procedure in peptide chemistry.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating this compound into a peptide sequence using an automated peptide synthesizer.

-

Resin Preparation: Swell the appropriate resin (e.g., Wang or Rink amide resin) in N,N-dimethylformamide (DMF) for at least one hour[2].

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine (B6355638) in DMF[2]. This exposes the free amine for the next coupling step.

-

Amino Acid Activation: Activate the carboxyl group of this compound by dissolving it with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an amine base like N,N-diisopropylethylamine (DIPEA) in DMF[3].

-

Coupling: Add the activated this compound solution to the resin and allow the reaction to proceed for 1-2 hours to form the peptide bond.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

Caption: General workflow for Fmoc-SPPS.

Photoaffinity Labeling Protocol for Identifying Protein-Protein Interactions

This protocol provides a general framework for using a peptide containing L-Photo-Methionine to identify interacting proteins in a cellular context.

-

Probe Synthesis: Synthesize a peptide of interest incorporating this compound at a specific position using the SPPS protocol described above. It is also beneficial to include a reporter tag, such as biotin (B1667282) or a clickable alkyne group, for later purification and detection[4].

-

Cellular Incubation: Incubate the photo-reactive peptide probe with live cells or cell lysates to allow it to bind to its target protein(s).

-

UV Irradiation: Expose the sample to UV light (typically around 350-365 nm) to activate the diazirine ring on the L-Photo-Methionine residue. This generates a reactive carbene that will covalently cross-link to nearby interacting proteins[4].

-

Lysis and Enrichment: Lyse the cells and enrich the cross-linked protein complexes. If the probe contains a biotin tag, this can be achieved using streptavidin-coated beads.

-

Analysis: Analyze the enriched proteins by SDS-PAGE and mass spectrometry to identify the proteins that have been cross-linked to the peptide probe.

Caption: Workflow for photoaffinity labeling.

Application in Signaling Pathway Research: A Case Study

The mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway is a crucial signaling cascade that regulates cell growth and metabolism in response to nutrient availability, including amino acids like methionine. S-adenosylmethionine (SAM), a metabolite derived from methionine, has been identified as a key signaling molecule in this pathway. A protein named SAMTOR has been found to be a SAM sensor that interacts with the GATOR1 complex, an inhibitor of mTORC1. When SAM levels are high, it binds to SAMTOR, disrupting the SAMTOR-GATOR1 interaction and thus activating mTORC1. Conversely, low SAM levels promote the SAMTOR-GATOR1 interaction, leading to mTORC1 inhibition[5].

This compound can be a valuable tool to further dissect such signaling pathways. For instance, a photo-reactive analog of SAM could be synthesized using L-Photo-Methionine. This probe could be used in photoaffinity labeling experiments to identify other proteins that bind to SAM or are in close proximity to SAM-binding proteins within the mTORC1 signaling complex, providing a more detailed map of the protein-protein and protein-metabolite interactions that govern this critical cellular process.

Caption: Role of a methionine metabolite in mTORC1 signaling.

References

- 1. L-Photo-methionine - Wikipedia [en.wikipedia.org]

- 2. chem.uci.edu [chem.uci.edu]

- 3. biomatik.com [biomatik.com]

- 4. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal transduction in human cells by metabolites derived from methionine and glucose [dspace.mit.edu]

Methodological & Application

Application Notes and Protocols for Incorporating Fmoc-L-Photo-Methionine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Photo-Methionine is a photo-activatable amino acid analog used to elucidate protein-protein interactions through photo-affinity labeling.[1][2] This unnatural amino acid contains a diazirine moiety that, upon UV irradiation (typically ~360 nm), forms a highly reactive carbene intermediate capable of forming covalent crosslinks with interacting biomolecules in close proximity.[1] Its structural similarity to natural methionine allows for its efficient incorporation into peptide sequences during standard Fmoc-based solid-phase peptide synthesis (SPPS).[2] These application notes provide a detailed protocol for the successful incorporation of this compound into peptides, including recommended coupling and cleavage conditions, as well as a general workflow for its use in photo-crosslinking studies.

Materials and Reagents

-

This compound

-

Fmoc-compatible resin (e.g., Rink Amide, Wang)

-

Standard Fmoc-protected amino acids

-

Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

Deprotection Solution: 20% (v/v) Piperidine (B6355638) in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

-

Cleavage Cocktail (Reagent K, modified): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v)

-

Scavengers for photo-methionine: Triisopropylsilane (TIS) can also be considered in cleavage cocktails.

-

Anhydrous diethyl ether

-

HPLC-grade water and acetonitrile

-

UV light source (e.g., 365 nm lamp)

Data Presentation: Expected Quantitative Data

The successful incorporation of this compound is critical for the synthesis of high-quality photo-affinity probes. The following table summarizes the expected quantitative data based on standard Fmoc-SPPS protocols. Actual results may vary depending on the peptide sequence, length, and specific synthesis conditions.

| Parameter | Expected Value | Notes |

| Coupling Efficiency | > 99% | Per coupling step, as monitored by a qualitative ninhydrin (B49086) test or UV monitoring of Fmoc deprotection. |

| Crude Peptide Purity | 70-90% | Dependent on peptide length and sequence. Purification via RP-HPLC is typically required.[3] |

| Overall Peptide Yield | 10-40% | Post-purification, highly dependent on the number of amino acids and purification efficiency. |

Experimental Protocols

Special Handling Considerations:

This compound is a photosensitive compound.[4] All manipulations involving this reagent should be performed under subdued light conditions or in amber vials to prevent premature activation of the diazirine group. It is recommended to store the solid reagent at -20°C in a dry, dark environment.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Incorporating this compound

This protocol outlines a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes prior to the first coupling step.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 3 minutes.

-

Drain the solution.

-

Treat the resin again with 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5 x 1 min).

-

-

Coupling of this compound:

-

In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a coupling reagent such as HCTU or HATU (3-5 equivalents) and a base like DIPEA or 2,4,6-collidine (6-10 equivalents) in DMF.

-

Allow the activation to proceed for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), extend the reaction time or perform a double coupling.

-

-

Washing: After complete coupling, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Side-Chain Deprotection

The diazirine group of photo-methionine is generally stable to the acidic conditions of cleavage. However, the thioether in the methionine side chain is susceptible to oxidation.[5] Therefore, a cleavage cocktail containing scavengers is essential.

-

Final Fmoc Deprotection: Perform a final Fmoc deprotection as described in Protocol 1, step 2.

-

Resin Washing and Drying: Wash the peptidyl-resin with DMF (3x), DCM (3x), and Methanol (3x), then dry thoroughly under vacuum.

-

Cleavage:

-

Prepare the cleavage cocktail (e.g., Reagent K) in a well-ventilated fume hood. For peptides containing photo-methionine, the addition of scavengers is crucial to prevent side reactions.

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Stir the suspension at room temperature for 2-4 hours.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and then with DCM.

-

Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. .

-

-

Drying and Storage: Dry the crude peptide pellet under vacuum and store at -20°C or below.

Protocol 3: Photo-Crosslinking

This is a general protocol for inducing photo-crosslinking with a peptide containing L-Photo-Methionine. The optimal conditions, particularly UV exposure time and distance, should be empirically determined.

-

Sample Preparation: Dissolve the purified photo-methionine-containing peptide in a suitable buffer and incubate it with the target protein(s) to allow for non-covalent interaction.

-

UV Irradiation:

-

Expose the sample to a UV light source with a wavelength of approximately 365 nm.[4]

-

The irradiation time can range from 5 to 30 minutes, depending on the lamp intensity and the distance to the sample. It is recommended to perform a time-course experiment to optimize the crosslinking efficiency while minimizing potential photodamage.

-

-

Analysis of Crosslinked Products:

-

Analyze the reaction mixture by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking.

-

Further characterization of the crosslinked products can be performed using techniques such as Western blotting and mass spectrometry to identify the interaction partners and map the crosslinking sites.

-

Visualization of Workflows

SPPS Cycle for this compound Incorporation

Caption: Workflow of a single SPPS cycle for incorporating this compound.

Photoaffinity Labeling Workflow

Caption: General workflow for photoaffinity labeling using a photo-methionine-containing peptide.

References

- 1. L-Photo-methionine - Wikipedia [en.wikipedia.org]

- 2. Photo-leucine and photo-methionine allow identification of protein-protein interactions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Fmoc-L-Photo-Methionine in Identifying Protein-Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Photo-Methionine is a photo-activatable amino acid analog of L-methionine, designed for the identification and characterization of protein-protein interactions (PPIs) in their native cellular environment.[1][2][3] This unnatural amino acid contains a diazirine ring, which upon exposure to long-wave UV light (~360 nm), generates a highly reactive carbene intermediate.[3][4] This intermediate rapidly and indiscriminately forms covalent bonds with molecules in close proximity, effectively "trapping" transient and stable protein interaction partners.[3][4] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group makes this reagent fully compatible with standard solid-phase peptide synthesis (SPPS) protocols, allowing for its site-specific incorporation into peptides and proteins.[5]

The use of this compound, often in conjunction with other photo-activatable amino acids like Photo-Leucine, provides a powerful tool for chemical proteomics, aiding in the discovery of novel drug targets, the validation of therapeutic candidates, and the elucidation of complex biological pathways.[1][2][6]

Principle of the Method

The experimental workflow for utilizing this compound to identify PPIs involves several key stages. First, the photo-amino acid is incorporated into cellular proteins. This can be achieved by supplementing the cell culture medium with L-Photo-Methionine, which will be utilized by the cell's natural translational machinery in place of endogenous methionine.[2][3] Following incorporation, cells are irradiated with UV light to induce cross-linking between the photo-methionine-containing protein and its interacting partners. Subsequently, the cross-linked protein complexes are isolated, typically through immunoprecipitation of a tagged bait protein. Finally, the captured proteins are identified and quantified using mass spectrometry.[6]

Key Applications

-

Mapping Protein-Protein Interaction Networks: Elucidate complex interaction networks within living cells.[2][6]

-

Identification of Transient or Weak Interactions: Capture fleeting interactions that are often missed by traditional methods like co-immunoprecipitation.[7]

-

Drug Target Identification and Validation: Identify the cellular targets of small molecules or therapeutic peptides.[1]

-

Structural Biology: Provide distance constraints for the structural modeling of protein complexes.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful application of L-Photo-Methionine in PPI studies.

| Parameter | Value | Cell Type/System | Reference |

| L-Photo-Methionine Concentration in Media | 2 mM | Mammalian Cells | [8] |

| L-Photo-Leucine Concentration in Media (if used) | 4 mM | Mammalian Cells | [8] |

| Incorporation Rate | 10-20% | Mammalian Cells | [9] |

| Incorporation Rate | 50-70% | E. coli | [10][11] |

| UV Irradiation Wavelength | ~360-365 nm | In vitro / In vivo | [1][9] |

| UV Irradiation Time | 5-15 minutes | Mammalian Cells | [9] |

Table 1: Recommended starting conditions for in-cell photo-crosslinking experiments.

| Analytical Platform | Key Considerations |

| SDS-PAGE & Western Blot | Visualize mobility shift of cross-linked complexes. |

| Mass Spectrometry (LC-MS/MS) | Identify and quantify interacting proteins. |

| Software for Data Analysis | MaxQuant, Mascot, Proteome Discoverer for protein identification and quantification. |

Table 2: Analytical methods for the characterization of cross-linked complexes.

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with L-Photo-Methionine

-

Cell Culture Preparation: Plate mammalian cells and grow to 60-70% confluency in standard culture medium.

-

Preparation of Labeling Medium: Prepare DMEM medium lacking L-methionine and L-leucine (DMEM-LM). Supplement this medium with 10% dialyzed fetal bovine serum, penicillin/streptomycin, and L-glutamine.[9]

-

Addition of Photo-Amino Acids: Just before use, dissolve L-Photo-Methionine to a final concentration of 2 mM and L-Photo-Leucine to a final concentration of 4 mM in the prepared DMEM-LM.[8] L-Photo-Methionine may require warming to 37°C or vigorous vortexing to fully dissolve.[9]

-

Cell Labeling: Wash the cells twice with sterile PBS. Replace the standard medium with the photo-amino acid-containing medium and incubate for 24 hours in a standard cell culture incubator.[9]

Protocol 2: In-Cell Photo-Crosslinking

-

Preparation for Irradiation: After the 24-hour incubation, aspirate the labeling medium and wash the cells once with PBS. Add a sufficient volume of PBS to cover the cell monolayer to prevent drying during irradiation.

-

UV Irradiation: Place the cell culture dish on a cold surface (e.g., an ice pack) to minimize heat-induced stress. Irradiate the cells with a UV lamp emitting at ~365 nm for 5-15 minutes.[9] The optimal irradiation time should be determined empirically.

-

Cell Harvesting: Following irradiation, immediately proceed to cell lysis or snap-freeze the cell pellet for storage at -80°C.

Protocol 3: Immunoprecipitation of Cross-linked Protein Complexes

-

Cell Lysis: Lyse the harvested cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Clarification of Lysate: Centrifuge the cell lysate at high speed to pellet cellular debris. Collect the supernatant containing the soluble proteins.

-

Immunoprecipitation: Incubate the cleared lysate with an antibody specific to the bait protein overnight at 4°C with gentle rotation.

-

Capture of Immune Complexes: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

-

Washing: Pellet the beads using a magnetic stand and wash them multiple times with lysis buffer to remove non-specific binders.

-

Elution: Elute the cross-linked protein complexes from the beads using an appropriate elution buffer (e.g., low pH glycine (B1666218) buffer or by boiling in SDS-PAGE sample buffer).

Protocol 4: Sample Preparation for Mass Spectrometry

-

Protein Denaturation, Reduction, and Alkylation: Eluted proteins are denatured (e.g., with urea), reduced with DTT, and alkylated with iodoacetamide (B48618) to prepare them for enzymatic digestion.

-

In-solution or In-gel Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

-

Peptide Desalting and Concentration: Desalt and concentrate the peptide mixture using C18 solid-phase extraction (e.g., StageTips).

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.

-

Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify the proteins in the sample.[12]

Visualizations

Caption: Experimental workflow for PPI identification using L-Photo-Methionine.

Caption: PGRMC1 interaction with Insig in the regulation of cholesterol synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. chempep.com [chempep.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Label-Free Quantitative Proteomics in Protein-Protein Interactions (PPIs) Studies - Creative Proteomics [creative-proteomics.com]

- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. researchgate.net [researchgate.net]

- 8. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. assets.fishersci.com [assets.fishersci.com]

- 10. Photo-Methionine, Azidohomoalanine and Homopropargylglycine Are Incorporated into Newly Synthesized Proteins at Different Rates and Differentially Affect the Growth and Protein Expression Levels of Auxotrophic and Prototrophic E. coli in Minimal Medium - PubMed [pubmed.ncbi.nlm.nih.gov]